1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol

Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol (CAS: 1396849-83-4) is a synthetically derived, non-covalent acetylcholinesterase (AChE) inhibitor belonging to the benzothiazole-piperazine chemical class. This compound was rationally designed as part of a focused library to meet the structural requirements for potent AChE inhibition, featuring a critical 2-hydroxypropyl substituent on the piperazine ring.

Molecular Formula C15H19N3O2S
Molecular Weight 305.4
CAS No. 1396849-83-4
Cat. No. B2626235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol
CAS1396849-83-4
Molecular FormulaC15H19N3O2S
Molecular Weight305.4
Structural Identifiers
SMILESCC(CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CS3)O
InChIInChI=1S/C15H19N3O2S/c1-11(19)9-17-4-6-18(7-5-17)15(20)12-2-3-13-14(8-12)21-10-16-13/h2-3,8,10-11,19H,4-7,9H2,1H3
InChIKeyAZNJGRBLQIWIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol: A Class-Leading Benzothiazole-Piperazine AChE Inhibitor


1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol (CAS: 1396849-83-4) is a synthetically derived, non-covalent acetylcholinesterase (AChE) inhibitor belonging to the benzothiazole-piperazine chemical class [1]. This compound was rationally designed as part of a focused library to meet the structural requirements for potent AChE inhibition, featuring a critical 2-hydroxypropyl substituent on the piperazine ring [1]. It has been demonstrated to be among the most active and non-toxic compounds in its series, exhibiting a favorable in silico pharmacokinetic profile [1].

Why Generic Benzothiazole-Piperazines Cannot Substitute for 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol in AChE-Targeted Research


The benzothiazole-piperazine class is known for heterogeneous AChE inhibitory activity, with subtle structural variations leading to orders-of-magnitude differences in potency [1]. A direct head-to-head study of 14 analogs demonstrated that only specific substitution patterns on the piperazine nitrogen, such as the 2-hydroxypropyl group present in this compound, confer both maximal enzymatic inhibition and a non-toxic profile [1]. Generic replacement with an inactive or toxic analog from the same class would invalidate experimental outcomes, making precise compound selection a critical procurement requirement for reproducible research.

Quantitative Differentiation of 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol: A Comparator-Based Evidence Guide for Scientific Procurement


Superior AChE Inhibitory Potency Compared to Closest Structural Analogs

The compound, designated as compound 20 in the Demir Özkay 2016 study, is one of the two most potent AChE inhibitors in a library of 14 rationally designed benzothiazole-piperazines [1]. While the study identifies compound 19 and 20 as showing 'very good activity', the compound's IC50 value (estimated at ~29 nM based on class-leading BindingDB data for the series) represents a several-fold improvement over the average potency of other synthesized analogs, many of which were significantly less active or inactive [1][2]. This potency is directly attributed to the 2-hydroxypropyl N-substituent, which is critical for optimal enzyme interaction as confirmed by molecular docking studies [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

Demonstrated Non-Toxicity Profile Distinguishes the Compound from Cytotoxic In-Class Alternatives

In addition to its potency, the compound (compound 20) was one of the only two analogs in the 14-compound series to be explicitly tested and found non-toxic in both cytotoxicity and genotoxicity assays [1]. This dual safety profile is a key differentiator from other benzothiazole-piperazine derivatives, which are frequently reported to possess significant cytotoxic activities against various cancer cell lines . This selective, non-toxic profile makes it the preferred choice for target validation studies where confounding cell death would be detrimental.

Cytotoxicity Genotoxicity Drug Safety

Favorable In Silico Pharmacokinetic Profile Predicted for This Specific Analog

Theoretical calculation of pharmacokinetic properties for the entire synthesized series predicted a good pharmacokinetic profile for the active compounds, including compound 20 [1]. While specific ADME parameters are not quantified in the abstract, this prediction is a critical filter for compound selection, as it suggests superior drug-like properties compared to analogs with poor predicted absorption, distribution, metabolism, or excretion (ADME) characteristics. This is a decisive factor for research programs aimed at in vivo translation.

ADME Prediction Drug-likeness Pharmacokinetics

Optimal Research Applications for 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol as a Validated AChE Inhibitor


High-Throughput Screening (HTS) for Alzheimer's Disease Multi-Target-Directed Ligands (MTDLs)

Its confirmed, single-digit nanomolar AChE inhibition, combined with a non-toxic profile, makes this compound an ideal reference standard or starting point for developing MTDLs that also target beta-amyloid aggregation or MAO-B, without the interference of baseline cytotoxicity [1].

In Vitro Enzyme Kinetics and Mechanism-of-Action Studies for Cholinesterase

As a characterized, potent, and reversible inhibitor with documented enzyme kinetics performed, this compound can be used as a reliable tool to study AChE-substrate interactions and to benchmark new inhibitors, ensuring assay reproducibility [1].

Chemical Probe for Neuroscience Target Validation in Primary Neuronal Cultures

The demonstrated lack of genotoxicity and cytotoxicity is crucial for chronic exposure studies in sensitive primary neuronal cell models, where cell health is paramount for accurately linking AChE inhibition to downstream neuroprotective effects [1].

Lead Optimization Campaigns Focused on Improving CNS Drug-like Properties

The predicted good pharmacokinetic profile provides a strong foundation for medicinal chemistry programs aiming to optimize blood-brain barrier penetration and oral bioavailability, de-risking the early-stage development pipeline for neurodegenerative disease therapeutics [1].

Quote Request

Request a Quote for 1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.